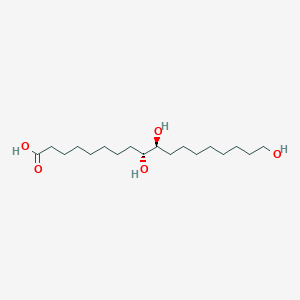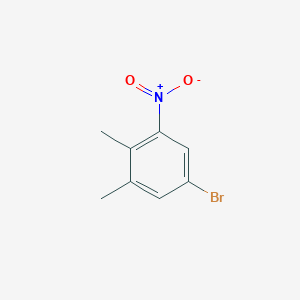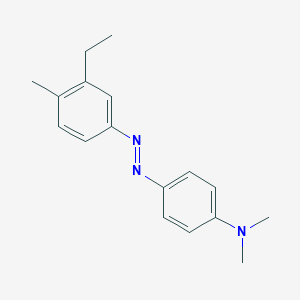
p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
P-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline, also known as Orange II, is a synthetic dye that belongs to the azo dye family. It is widely used in the textile, paper, and food industries as a coloring agent. Orange II has also been studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and toxicology.
科学研究应用
P-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II has been extensively studied for its potential applications in various scientific research fields. In biochemistry, p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II is used as a substrate for the detection of peroxidase activity. In pharmacology, p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II has been shown to inhibit the activity of monoamine oxidase, an enzyme that plays a key role in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. In toxicology, p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II has been used as a model compound to study the toxicity of azo dyes.
作用机制
The mechanism of action of p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II is not fully understood. However, it has been proposed that p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II may inhibit the activity of monoamine oxidase by forming a reversible complex with the enzyme. This may lead to an increase in the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain.
生化和生理效应
P-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II can inhibit the activity of monoamine oxidase. In vivo studies have shown that p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II can increase the levels of dopamine, serotonin, and norepinephrine in the brain. p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II has also been shown to have antioxidant properties and can scavenge free radicals.
实验室实验的优点和局限性
One of the advantages of using p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II in lab experiments is its availability and low cost. p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II is widely used as a coloring agent in various industries and can be easily obtained. Another advantage is its stability, which allows for long-term storage. However, one limitation of using p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II is its potential toxicity. p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II has been shown to be toxic to cells in vitro and may cause adverse effects in vivo.
未来方向
There are several future directions for the study of p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II. One area of research is the development of new derivatives of p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II with improved properties. For example, new derivatives that are less toxic or have higher selectivity for monoamine oxidase could be developed. Another area of research is the use of p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II as a tool for the study of peroxidase activity. Finally, the potential use of p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II as an antioxidant or neuroprotective agent could be investigated.
Conclusion
In conclusion, p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II is a synthetic dye that has been extensively studied for its potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II has shown promise as a tool for the study of peroxidase activity and as a potential neuroprotective agent. However, further research is needed to fully understand its mechanism of action and potential applications.
合成方法
The synthesis of p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II involves the reaction of 3-ethyl-p-toluidine with diazonium salt of 4-dimethylaminobenzenediazonium chloride. The resulting compound is then treated with sodium hydroxide to form p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II. The chemical structure of p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline II is shown below:
属性
CAS 编号 |
17010-63-8 |
|---|---|
产品名称 |
p-((3-Ethyl-p-tolyl)azo)-N,N-dimethylaniline |
分子式 |
C17H21N3 |
分子量 |
267.37 g/mol |
IUPAC 名称 |
4-[(3-ethyl-4-methylphenyl)diazenyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C17H21N3/c1-5-14-12-16(7-6-13(14)2)19-18-15-8-10-17(11-9-15)20(3)4/h6-12H,5H2,1-4H3 |
InChI 键 |
DZHLCAYLNZIDIH-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(C)C)C |
规范 SMILES |
CCC1=C(C=CC(=C1)N=NC2=CC=C(C=C2)N(C)C)C |
同义词 |
4-[(4-Methyl-3-ethylphenyl)azo]-N,N-dimethylbenzenamine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



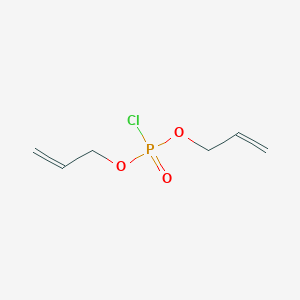
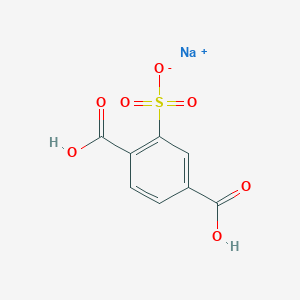
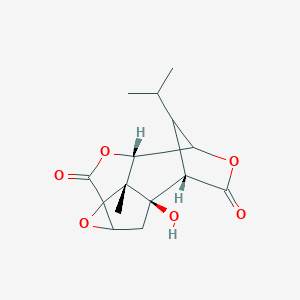



![(2Z,4E,6E,8E,10E,12E,14E)-2-[(1E,3E,5E,7E)-12-hydroxy-4,8,12-trimethyltrideca-1,3,5,7-tetraenyl]-7,11,15,19-tetramethylicosa-2,4,6,8,10,12,14,18-octaenal](/img/structure/B97472.png)

![2-[(4-Chlorobenzyl)sulfanyl]benzenecarboxylic acid](/img/structure/B97477.png)
